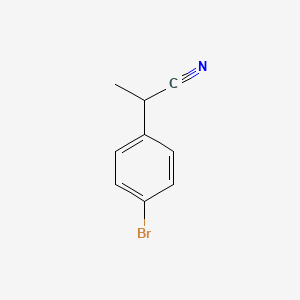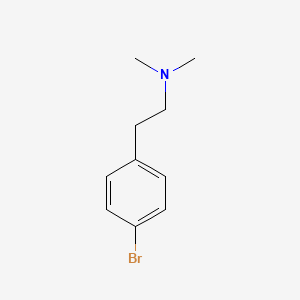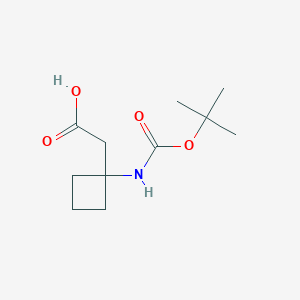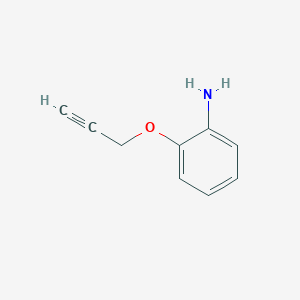
2-(Prop-2-yn-1-yloxy)aniline
Vue d'ensemble
Description
2-(Prop-2-yn-1-yloxy)aniline is an organic compound with the molecular formula C9H9NO It is characterized by the presence of an aniline group substituted with a prop-2-yn-1-yloxy group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yloxy)aniline typically involves the reaction of 2-aminophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-2-yn-1-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoxalines or quinolin-8-amines.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Cyclization: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Reagents like stannic chloride or indium (III) chloride can be used under aerobic conditions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.
Cyclization: Catalysts like tin or indium chlorides are employed for cyclization reactions.
Major Products
Oxidation: Quinoxalines or quinolin-8-amines.
Substitution: Various substituted aniline derivatives.
Cyclization: Heterocyclic compounds like quinoxalines.
Applications De Recherche Scientifique
2-(Prop-2-yn-1-yloxy)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-(Prop-2-yn-1-yloxy)aniline in various reactions involves its ability to act as a nucleophile or an electrophile, depending on the reaction conditions. In oxidation reactions, it can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-2-yn-1-yloxy)aniline: Similar structure but with the prop-2-yn-1-yloxy group at the meta position.
4-(Prop-2-yn-1-yloxy)aniline: Similar structure but with the prop-2-yn-1-yloxy group at the para position.
Uniqueness
2-(Prop-2-yn-1-yloxy)aniline is unique due to the specific positioning of the prop-2-yn-1-yloxy group at the ortho position, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its meta and para counterparts.
Propriétés
IUPAC Name |
2-prop-2-ynoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGLRUYXGNMDDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444601 | |
| Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52536-39-7 | |
| Record name | 2-[(Prop-2-yn-1-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



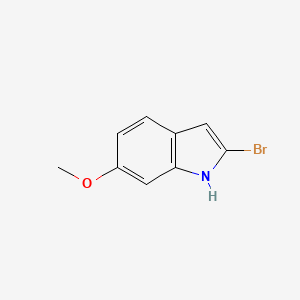
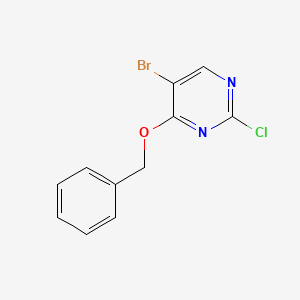
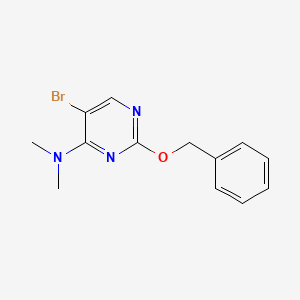
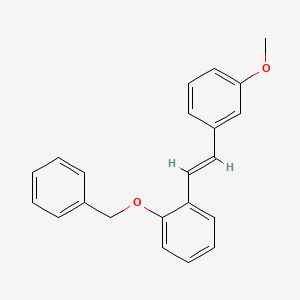

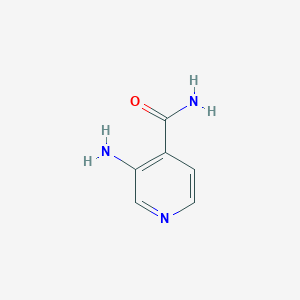
![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)


